molecular formula C6H6BCl2NO2 B13922510 (5-Amino-2,3-dichlorophenyl)boronic acid

(5-Amino-2,3-dichlorophenyl)boronic acid

Cat. No.: B13922510
M. Wt: 205.83 g/mol
InChI Key: YCXJDYMHTHRION-UHFFFAOYSA-N
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Description

(5-Amino-2,3-dichlorophenyl)boronic acid is an aromatic organoboron compound characterized by a phenyl ring substituted with an amino group (-NH₂) at the 5-position and chlorine atoms at the 2- and 3-positions. The boronic acid (-B(OH)₂) moiety at the 1-position enables its utility in Suzuki-Miyaura cross-coupling reactions, sensing applications, and biomedical research due to its reversible diol-binding capacity .

The amino group confers electron-donating properties, modulating the boronic acid’s Lewis acidity (pKa) and binding affinity to diols or biomolecules.

Properties

Molecular Formula

C6H6BCl2NO2

Molecular Weight

205.83 g/mol

IUPAC Name

(5-amino-2,3-dichlorophenyl)boronic acid

InChI

InChI=1S/C6H6BCl2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H,10H2

InChI Key

YCXJDYMHTHRION-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)Cl)N)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2,3-dichlorophenyl)boronic acid typically involves the lithiation of 2,3-dichlorobromobenzene followed by the reaction with trimethyl borate. The process is as follows:

Industrial Production Methods: Industrial production methods for (5-Amino-2,3-dichlorophenyl)boronic acid are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs include:

Compound Name Substituents Similarity Score Key Properties/Applications
2,3-Dichlorophenylboronic acid 2-Cl, 3-Cl 0.75 Intermediate in organic synthesis
(6-Bromo-2,3-dichlorophenyl)boronic acid 2-Cl, 3-Cl, 6-Br 0.86 Halogen-rich; potential for coupling
(2,3-Dichloro-5-methylphenyl)boronic acid 2-Cl, 3-Cl, 5-Me 0.92 Enhanced steric effects
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid Complex ether substituent N/A Fungal HDAC inhibition (IC₅₀: 1 µM)

Structural Insights :

  • Amino vs. Methyl/Bromo: The amino group in (5-Amino-2,3-dichlorophenyl)boronic acid reduces pKa compared to halogenated or methylated analogs, enhancing diol-binding at physiological pH (pH ~7.4) .

Acidity and Binding Constants

Boronic acid pKa is critical for applications in glucose sensing or drug design. Experimental studies show:

  • Phenylboronic acid : pKa ~8.8, low glucose affinity (Kd ~12 mM) .
  • 3-AcPBA (3-acetamidophenylboronic acid) : pKa ~7.8, higher glucose affinity (Kd ~4 mM) due to electron-withdrawing groups .
  • (5-Amino-2,3-dichlorophenyl)boronic acid: Predicted pKa ~7.2–7.5 (amino group lowers pKa; chlorine slightly offsets this via electron withdrawal) .

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